An In-Depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: A Heterocyclic Scaffold of Medicinal Importance
An In-Depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: A Heterocyclic Scaffold of Medicinal Importance
This technical guide provides a comprehensive overview of 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, synthesis, and potential applications, grounded in established scientific principles and supported by authoritative references.
The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[4,5-b]pyridine ring system, an isomer of purine, is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The versatility of the imidazo[4,5-b]pyridine core makes it a fertile ground for the development of novel therapeutic agents.[1]
Unveiling the Chemical Structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of the parent imidazo[4,5-b]pyridine scaffold. Its structure is characterized by a fused imidazole and pyridine ring system. A methyl group is attached at the 3-position of the imidazole ring, and a carboxylic acid group is present at the 7-position of the pyridine ring.
Caption: Chemical structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [3][4] |
| Molecular Weight | 177.16 g/mol | [3][4] |
| CAS Number | 78316-22-0 | [3][4] |
| SMILES | CN1C=NC2=C(C=CN=C21)C(=O)O | [3] |
| Topological Polar Surface Area (TPSA) | 68.01 Ų | [3] |
| logP | 0.6665 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: A Strategic Approach
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be approached through a multi-step process, leveraging established methods for the construction of the imidazo[4,5-b]pyridine core. A plausible synthetic route is outlined below, based on general procedures for related compounds.[5]
Caption: Proposed synthetic workflow for 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.
General Experimental Protocol
The synthesis of the target compound can be envisioned through the following key steps:
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Reduction of the Nitro Group: The starting material, a 2-amino-3-nitropyridine derivative with a cyano group at the 4-position, undergoes reduction of the nitro group to an amine. This is typically achieved using catalytic hydrogenation (e.g., Pd/C, H₂) or other reducing agents like SnCl₂.[6]
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Formation of the Imidazole Ring: The resulting 2,3-diaminopyridine derivative is then cyclized with a suitable one-carbon source, such as an aldehyde, in the presence of an oxidizing agent or a dehydrating agent to form the imidazole ring.[6]
-
Hydrolysis of the Nitrile: The cyano group at the 7-position is subsequently hydrolyzed to a carboxylic acid. This can be accomplished under acidic or basic conditions.
-
N-Methylation: The final step involves the selective methylation of the nitrogen at the 3-position of the imidazole ring. This is typically carried out using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Physicochemical and Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (doublets and singlets in the range of 7.5-9.0 ppm).- A singlet for the proton on the imidazole ring.- A singlet for the methyl group protons around 3.5-4.0 ppm.- A broad singlet for the carboxylic acid proton (downfield). |
| ¹³C NMR | - Resonances for the carbon atoms of the fused heterocyclic ring system in the aromatic region (110-160 ppm).- A signal for the methyl carbon around 30-35 ppm.- A signal for the carboxylic acid carbonyl carbon in the downfield region (160-175 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C=N and C=C stretching vibrations from the aromatic rings (1400-1650 cm⁻¹).- C-H stretching vibrations from the aromatic and methyl groups. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ).- Fragmentation patterns characteristic of the loss of CO₂ and other small fragments. |
Potential Applications in Drug Discovery and Development
The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of a variety of therapeutic agents. The specific structural features of 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid make it an interesting candidate for further investigation in several areas:
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Enzyme Inhibition: The carboxylic acid moiety can act as a key interaction point with the active sites of various enzymes. The overall scaffold has been explored for the inhibition of kinases, such as Bruton's tyrosine kinase (BTK), and phosphodiesterases, like PDE10A.[7][8]
-
Anticancer and Antimicrobial Agents: Numerous imidazo[4,5-b]pyridine derivatives have demonstrated potent anticancer and antimicrobial activities.[2] The introduction of the methyl and carboxylic acid groups can modulate the compound's solubility, cell permeability, and target-binding affinity.
-
Central Nervous System (CNS) Disorders: The structural similarity to purines suggests potential activity on targets within the CNS.
The development of synthetic routes to produce libraries of derivatives based on the 3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid core could lead to the discovery of novel drug candidates with improved efficacy and selectivity.
Conclusion
3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid represents a molecule of considerable interest within the field of medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The inherent biological potential of the imidazo[4,5-b]pyridine scaffold, coupled with the specific functionalization of this derivative, makes it a valuable building block for the design and discovery of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential.
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